Product packaging for 2-(1-methylcyclohexyl)acetaldehyde(Cat. No.:)

2-(1-methylcyclohexyl)acetaldehyde

Cat. No.: B8707419
M. Wt: 140.22 g/mol
InChI Key: CIBFGOMHDWTDNS-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)acetaldehyde is a valuable aldehyde building block in organic synthesis and medicinal chemistry research. This compound features a carbonyl group attached to a 1-methylcyclohexyl moiety, a structure commonly investigated for its potential in modulating biological activity . Aldehydes of this type are frequently employed in the synthesis of more complex molecules, including pharmaceutical intermediates, through reactions such as condensations and nucleophilic additions . Research into structurally similar compounds highlights their role as key intermediates in developing inhibitors for enzymes like branched-chain amino acid-dependent aminotransferases, which are relevant in metabolic disease research . As an active metabolite in other contexts, acetaldehyde derivatives can possess significant pharmacological and toxicological properties, underscoring the importance of this chemical class in biochemical studies . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B8707419 2-(1-methylcyclohexyl)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(1-methylcyclohexyl)acetaldehyde

InChI

InChI=1S/C9H16O/c1-9(7-8-10)5-3-2-4-6-9/h8H,2-7H2,1H3

InChI Key

CIBFGOMHDWTDNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CC=O

Origin of Product

United States

Structural Context: Aldehyde Functional Group and Methylcyclohexyl Moiety

At its core, 2-(1-methylcyclohexyl)acetaldehyde is defined by two key structural features: the aldehyde functional group (-CHO) and the 1-methylcyclohexyl moiety. wikipedia.orgpcc.eu The aldehyde group is a cornerstone of organic chemistry, characterized by a carbonyl center where the carbon atom is double-bonded to an oxygen atom and also bonded to a hydrogen atom and a carbon substituent. wikipedia.orgpcc.eu This arrangement renders the carbonyl carbon electrophilic and the oxygen nucleophilic, making aldehydes highly reactive and versatile intermediates in a vast array of chemical transformations. pcc.eu

The 1-methylcyclohexyl group is a saturated carbocyclic system, which imparts a distinct three-dimensional character to the molecule. The presence of a methyl group at the quaternary C1 position of the cyclohexane (B81311) ring introduces steric hindrance that can influence the reactivity of the adjacent acetaldehyde (B116499) unit. The conformational flexibility of the cyclohexane ring, which can exist in chair and boat conformations, further adds to the structural complexity and can play a role in directing the stereochemical outcome of reactions.

The combination of the reactive aldehyde and the bulky, sterically demanding cycloalkyl group makes this compound a unique substrate for synthetic exploration.

Academic Relevance and Research Trajectories

While extensive, dedicated research on 2-(1-methylcyclohexyl)acetaldehyde is not widely documented in publicly available literature, its academic relevance can be inferred from studies on analogous structures and the fundamental reactivity of its constituent parts. Research on substituted cyclohexyl aldehydes is often driven by their potential applications in various fields, including fragrance chemistry and materials science. For instance, a related compound, 2-(4-tert-pentylcyclohexyl)acetaldehyde, has been patented for its use as a fragrance compound, highlighting the potential for this class of molecules to possess interesting olfactory properties. google.com

The synthesis of such molecules presents an interesting challenge for organic chemists. Potential synthetic routes to this compound could conceptually start from readily available precursors like 1-methylcyclohexene. organicchemistrytutor.comvaia.com One plausible, though not explicitly documented, approach could involve the hydroformylation of a corresponding alkene, a fundamental industrial process that introduces an aldehyde group. Another potential route could involve the oxidation of the corresponding alcohol, 2-(1-methylcyclohexyl)ethanol. nih.gov The synthesis of related cyclohexyl aldehydes has been achieved through multi-step sequences involving acylation and subsequent reduction. researchgate.net

The reactivity of this compound is expected to be characteristic of sterically hindered aldehydes. It would likely participate in a variety of classic aldehyde reactions, including:

Nucleophilic addition reactions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group would yield the primary alcohol, 2-(1-methylcyclohexyl)ethanol.

Condensation reactions: Reactions such as the aldol (B89426) and Wittig reactions could be employed to form new carbon-carbon bonds, further elaborating the molecular structure. wikipedia.org

Scope and Objectives of Investigation

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound is a critical aspect of its synthesis. Several powerful carbon-carbon bond-forming reactions are employed to achieve this, each with its own set of advantages and applications.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples used to convert aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglumenlearning.com This reaction is highly versatile and is a reliable method for introducing a double bond with a specific and fixed location. lumenlearning.com The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide. Stabilized ylides typically lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.com This increased nucleophilicity allows for reactions with a broader range of aldehydes and ketones, including sterically hindered ones, under milder conditions. nrochemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgorgsyn.org The HWE reaction typically shows a high selectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Nucleophilicity Less nucleophilicMore nucleophilic wikipedia.orgorgsyn.org
Reactivity Reacts with many aldehydes and ketones wikipedia.orgReacts with a wider range of aldehydes and ketones, including hindered ones nrochemistry.com
Byproduct Removal Can be challengingWater-soluble byproduct, easy to remove wikipedia.orgorgsyn.org
Stereoselectivity Dependent on ylide stability (stabilized -> E-alkene, non-stabilized -> Z-alkene) organic-chemistry.orgGenerally high (E)-selectivity wikipedia.orgnrochemistry.comorganic-chemistry.org

Aldol-Type Condensations and Subsequent Transformations

Aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In a mixed aldol condensation, two different carbonyl compounds are reacted. libretexts.org For a successful mixed aldol reaction that yields a single major product, certain conditions are often necessary. One of the carbonyl partners should not have α-hydrogens, making it unable to form an enolate, but should have an unhindered carbonyl group, making it a good electrophile. libretexts.org Alternatively, if one carbonyl partner is significantly more acidic, it will be preferentially converted to its enolate. libretexts.org

The reaction of an aldehyde with a ketone using a base like sodium hydroxide (B78521) is a classic example of a mixed aldol condensation. mnstate.edu The enolate of the ketone acts as the nucleophile, attacking the more electrophilic aldehyde carbonyl. mnstate.edu The subsequent dehydration is often favorable, especially if it leads to a conjugated system. mnstate.edu The self-condensation of aldehydes and ketones can also occur, and in mixtures, one reactant may suppress the reaction of the other. rsc.org For instance, in mixtures of acetaldehyde (B116499) and acetone, acetaldehyde can suppress the self-condensation of acetone. rsc.org

Hydroformylation Pathways of Cyclohexene (B86901) Derivatives to Aldehyde Intermediates

Hydroformylation, also known as the oxo process, is an important industrial process that converts alkenes into aldehydes by the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. ontosight.aiewadirect.com This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium, and uses synthesis gas (a mixture of carbon monoxide and hydrogen). ontosight.ai The regioselectivity of the hydroformylation of substituted cyclohexenes can be influenced by the substituents on the ring. ontosight.ai

For example, the hydroformylation of cyclohexene using a ruthenium carbonyl catalyst with hydrogen and carbon dioxide (as a surrogate for carbon monoxide) can produce cyclohexanecarboxaldehyde. mdpi.com Increasing the total pressure of H2 and CO2 can promote the formation of the aldehyde. mdpi.com The choice of catalyst and ligands is crucial for achieving high yields and selectivities. For instance, rhodium catalysts with specific phosphine (B1218219) ligands have been shown to be effective for the hydroformylation of various alkenes under mild conditions. organic-chemistry.org

Nucleophilic Additions to Cyclic Systems Leading to Aldehydes

Nucleophilic addition is a fundamental reaction of aldehydes and ketones, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org This reaction leads to a tetrahedral intermediate, which is then typically protonated to form an alcohol. libretexts.org The reactivity of carbonyl compounds towards nucleophilic addition is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing aldehydes from cyclic systems, a nucleophilic addition can be a key step. For instance, a Grignard reagent can add to a cyclic ketone to introduce a new carbon-carbon bond. Subsequent oxidation of the resulting alcohol can then yield the desired aldehyde. This multi-step process allows for the construction of more complex molecular architectures.

Functional Group Interconversions and Modulations

Once the desired carbon framework is established, functional group interconversions are often necessary to arrive at the final target molecule.

Oxidation of Primary Alcohols to Aldehydes

The oxidation of primary alcohols to aldehydes is a common and crucial transformation in organic synthesis. A variety of reagents and conditions can be employed to achieve this conversion, with the choice often depending on the sensitivity of other functional groups present in the molecule. To obtain this compound, its corresponding primary alcohol, 2-(1-methylcyclohexyl)ethanol, would be the direct precursor. nih.govguidechem.comuni.lu The synthesis of this alcohol can be achieved through various means, including the reaction of a suitable Grignard reagent with an epoxide or through the reduction of a corresponding carboxylic acid or ester. The subsequent oxidation must be carefully controlled to prevent over-oxidation to the carboxylic acid.

Epoxide Ring-Opening and Rearrangement Strategies

The rearrangement of epoxides into carbonyl compounds, known as the Meinwald rearrangement, serves as a powerful method for aldehyde synthesis. nih.govrsc.org This transformation is typically catalyzed by Lewis acids, which facilitate the ring-opening of the epoxide to form a carbocation intermediate. core.ac.uk A subsequent hydride or alkyl shift then yields the corresponding aldehyde or ketone. rsc.org The selectivity of this rearrangement is often dictated by the substitution pattern of the epoxide and the reaction conditions.

For terminal epoxides, the rearrangement generally favors the formation of aldehydes. rsc.org The use of specific catalysts can enhance the regioselectivity and stereoselectivity of this process. For instance, the high-valent metalloporphyrin complex, Cr(TPP)OTf, has been shown to be an efficient Lewis acid catalyst for the regio- and stereoselective rearrangement of various epoxides to aldehydes under mild conditions. organic-chemistry.org This method is particularly effective for synthesizing optically active β-siloxy aldehydes from 2,3-epoxy silyl (B83357) ethers. organic-chemistry.org

The mechanism of Lewis acid-catalyzed epoxide rearrangement has been studied using deuterium (B1214612) labeling and enantioenriched epoxides to understand the full stereochemical course of the reaction. core.ac.uk These studies provide insight into the factors controlling the migration of substituents and the final stereochemistry of the aldehyde product.

Table 1: Catalysts for Epoxide Rearrangement to Aldehydes

CatalystSubstrate TypeKey FeaturesReference
Cr(TPP)OTfVarious epoxides, including optically active epoxy silyl ethersHigh regio- and stereoselectivity, mild conditions, low catalyst loading. organic-chemistry.org
BF₃·OEt₂Deuterated styrene (B11656) oxidesUsed in mechanistic studies to probe the stereochemical pathway. core.ac.uk
Mesoporous AluminosilicatesVarious epoxidesEfficiently catalyzes Meinwald rearrangement in non-nucleophilic solvents. nih.gov
RhI–NHC–pincer complexMonoalkylated terminal epoxidesHighly regioselective for rearrangement to methyl ketones, but demonstrates principle of selective rearrangement. rsc.org

Hydrodealkenylative Cleavage for Aldehyde Generation

A less conventional yet powerful strategy for generating aldehydes involves the deconstructive fragmentation of carbon-carbon bonds. nih.gov Hydrodealkenylative cleavage is a specific transformation that breaks a C(sp³)–C(sp²) bond, effectively removing an alkenyl group and replacing it with a hydrogen atom. nih.govresearchgate.net This method has been successfully applied to produce valuable synthetic intermediates, including those that are precursors to aldehydes, from readily available terpenes and their derivatives. nih.govresearchgate.net

The reaction typically proceeds via ozonolysis of an alkene in the presence of an alcohol to form an α-alkoxy hydroperoxide. nih.gov This intermediate is then treated with an iron(II) salt, which reduces the peroxide bond to generate an alkoxyl radical. Subsequent β-scission of this radical cleaves the target C-C bond, producing an alkyl radical that is then quenched by a hydrogen atom donor. nih.gov

This methodology has been utilized in the total synthesis of complex natural products. For example, a tricyclic cycloalkene was cleaved to produce an aldehyde necessary for a subsequent reductive amination step in the synthesis of vilmoraconitine. nih.gov The process is notable for its functional group tolerance and can be performed on a large scale, highlighting its synthetic utility. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the cleavage of an appropriate isopropenyl-substituted cyclohexane (B81311) precursor represents a viable synthetic route.

Stereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For a molecule like this compound, which contains a stereocenter at the 1-position of the cyclohexane ring, stereoselective synthesis is crucial for obtaining specific isomers.

Enantioselective and Diastereoselective Control in Forming the Cyclohexyl Moiety

The stereocontrolled construction of the substituted cyclohexane ring is a foundational step in the synthesis of chiral methylcyclohexyl aldehydes. Numerous methods have been developed for the enantioselective and diastereoselective synthesis of cyclohexane derivatives. acs.org

One common strategy involves cascade reactions, such as the double Michael addition, to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These cyclohexanones can then serve as versatile intermediates. For instance, a cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates has been reported to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov

Another approach is the use of allylic substitution on cyclohexane precursors, followed by ozonolysis, to yield trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity. acs.org The stereochemistry of the products is controlled by the pre-existing chirality on the ring. acs.org Furthermore, asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts can produce enantiomerically enriched 4-hydroxy-2-cyclohexenone derivatives, which are valuable chiral building blocks. mdpi.com

Chiral Auxiliary and Catalyst-Controlled Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. blogspot.com After the desired transformation, the auxiliary is removed, yielding an enantiopure product. blogspot.com Evans-type oxazolidinone auxiliaries, for example, are widely used to control the geometry and facial selectivity of enolate reactions, such as aldol additions, which can be a key step in building up the side chain of the target aldehyde. blogspot.comresearchgate.net

Alternatively, chiral catalysts can be employed to achieve stereoselection. acs.org Synergistic catalysis, combining a chiral amine and a metal catalyst (e.g., copper), has been investigated for the enantioselective α-alkenylation of aldehydes. acs.org Computational studies have shown that interactions between the catalyst fragments at the transition state are crucial for high stereoselectivity. acs.org Similarly, the direct, enantioselective α-alkylation of aldehydes has been achieved using a triple catalytic system involving photoredox, enamine, and hydrogen-atom transfer catalysis. princeton.edu This allows for the coupling of simple olefins with aldehydes to construct chiral α-alkylated products. princeton.edu

Table 2: Examples of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

MethodReagent/CatalystTransformationKey FeatureReference
Chiral AuxiliaryEvans OxazolidinoneAldol ReactionControls enolate geometry and facial selectivity of aldehyde addition. blogspot.com
Synergistic CatalysisChiral Amine / Copper Complexα-Alkenylation of AldehydesCatalytic activation of reactants significantly reduces the activation barrier. acs.org
Triple CatalysisChiral Imidazolidinone / Iridium Photoredox Catalyst / Thiophenolα-Alkylation of AldehydesEnables use of simple olefins as coupling partners. princeton.edu
OrganocatalysisDiarylprolinolAsymmetric Aldol ReactionProduces γ-trichloro-β-hydroxy aldehydes with excellent enantioselectivity. researchgate.net

Accessing Specific Stereoisomers of Methylcyclohexyl Aldehydes

To access a specific stereoisomer of a methylcyclohexyl aldehyde, a synthetic strategy must incorporate stereocontrol at two key stages: the formation of the chiral 1-methylcyclohexyl core and the introduction of the acetaldehyde side chain.

The synthesis could begin with the enantioselective construction of a chiral methylcyclohexanone or a related precursor using methods described in section 2.3.1. For example, an asymmetric Michael addition to a cyclohexenone derivative could establish the chiral quaternary center.

Once the chiral cyclohexane moiety is in hand, the acetaldehyde side chain can be introduced. A common method would be a Wittig-type reaction on a chiral methylcyclohexanone to form an alkene, followed by hydroboration-oxidation or ozonolysis to yield the desired aldehyde. The stereochemical integrity of the methylcyclohexyl core must be maintained throughout these steps.

Alternatively, an α-alkylation of a chiral enamine derived from a methylcyclohexanone could directly install the side chain. acs.org The use of chiral catalysts or auxiliaries, as discussed in section 2.3.2, would be critical in controlling the stereochemistry of this alkylation step, especially if the side chain itself contains stereocenters. By carefully selecting the starting materials, reagents, and reaction sequence, it is possible to synthesize specific diastereomers and enantiomers of the target aldehyde. youtube.com

Mechanistic Studies of Aldehyde Formation

The synthesis of this compound, like other aldehydes, can be achieved through various methods, with hydroformylation being a prominent industrial process. The mechanisms underlying its formation involve intricate catalytic cycles and can also proceed through pathways involving acid or base catalysis, or radical intermediates.

Catalytic Cycles in Hydroformylation

Hydroformylation, also known as the oxo process, is a cornerstone of industrial aldehyde synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org For the synthesis of this compound, the precursor would be methylenecyclohexane. The reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium. ntu.ac.uk

The generally accepted mechanism for cobalt-catalyzed hydroformylation begins with the formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), from a precatalyst like dicobalt octacarbonyl (Co₂(CO)₈) in the presence of hydrogen. libretexts.org The catalytic cycle then proceeds through a series of steps:

Ligand Dissociation: A carbon monoxide (CO) ligand dissociates from the 18-electron HCo(CO)₄ complex to form the 16-electron species HCo(CO)₃. wikipedia.org

Alkene Coordination: The alkene, in this case, methylenecyclohexane, coordinates to the cobalt center, forming a π-complex. wikipedia.org

Migratory Insertion: The coordinated alkene undergoes migratory insertion into the cobalt-hydride bond. This step is crucial for determining the regioselectivity of the reaction. For methylenecyclohexane, this can lead to the formation of either a linear or a branched alkyl-cobalt intermediate. The formation of the 2-(1-methylcyclohexyl)acetyl-cobalt intermediate is the desired pathway.

CO Association: Another molecule of CO coordinates to the cobalt center, returning it to an 18-electron state. wikipedia.org

Acyl Formation: The alkyl group undergoes a migratory insertion onto a coordinated CO ligand, forming an acyl-cobalt complex. wikipedia.org

Oxidative Addition: A molecule of hydrogen (H₂) undergoes oxidative addition to the cobalt center. This is often the rate-limiting step in the cycle. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the aldehyde product, this compound, and the regeneration of the active catalyst HCo(CO)₃, which can then re-enter the catalytic cycle. wikipedia.org

Rhodium-based catalysts, often with phosphine ligands, can also be used and typically operate under milder conditions with higher selectivity for the linear aldehyde product. ntu.ac.uk The fundamental steps of the catalytic cycle are similar, involving oxidative addition, migratory insertion, and reductive elimination. ntu.ac.uk

Table 1: Key Steps in Cobalt-Catalyzed Hydroformylation

StepDescription
Catalyst FormationGeneration of HCo(CO)₄ from Co₂(CO)₈ and H₂. libretexts.org
Ligand DissociationHCo(CO)₄ ⇌ HCo(CO)₃ + CO. wikipedia.org
Alkene CoordinationHCo(CO)₃ + Alkene ⇌ HCo(CO)₃(Alkene). wikipedia.org
Migratory InsertionHCo(CO)₃(Alkene) → R-Co(CO)₃.
CO AssociationR-Co(CO)₃ + CO ⇌ R-Co(CO)₄. wikipedia.org
Acyl FormationR-Co(CO)₄ → (RCO)-Co(CO)₃. wikipedia.org
Oxidative Addition(RCO)-Co(CO)₃ + H₂ → (RCO)-Co(H)₂(CO)₃. libretexts.org
Reductive Elimination(RCO)-Co(H)₂(CO)₃ → RCHO + HCo(CO)₃. wikipedia.org

Acid- and Base-Catalyzed Aldehyde Reactions

While hydroformylation is a primary synthetic route, other reactions involving aldehydes can be catalyzed by acids or bases. For instance, the formation of aldehydes can occur through the oxidation of primary alcohols. While the direct synthesis of this compound from an alcohol under simple acid or base catalysis is not a standard method, the reactivity of the aldehyde itself is significantly influenced by acidic and basic conditions.

Acid catalysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quimicaorganica.orgpressbooks.pub This is a key principle in reactions like acetal (B89532) formation. quimicaorganica.org

Base catalysis, on the other hand, often involves the deprotonation of a carbon alpha to the carbonyl group, forming an enolate ion. jove.com This enolate is a powerful nucleophile and is central to reactions like the aldol condensation. ncert.nic.in

Radical Intermediates in Aldehyde Synthesis and Modification

Radical reactions can also play a role in both the synthesis and subsequent modification of aldehydes. For example, the photooxidation of aldoxime ethers can lead to the formation of aldehydes through a mechanism involving radical cations and subsequent fragmentation. acs.orgnih.gov While not a primary route for the synthesis of this compound, these studies highlight the potential for radical pathways in aldehyde chemistry.

In the context of aldehyde modification, radical reactions can occur at the α-carbon. For instance, the halogenation of aldehydes can proceed through a radical mechanism under certain conditions, although ionic pathways are more common.

Chemical Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. pressbooks.pub This electronic arrangement dictates its reactivity, primarily through nucleophilic addition reactions. libretexts.org

Nucleophilic Addition Mechanisms (e.g., Hydrate (B1144303), Hemiacetal, Acetal Formation)

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl group. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Hydrate Formation: In the presence of water, aldehydes exist in equilibrium with their corresponding hydrates (geminal diols). masterorganicchemistry.com This reaction can be catalyzed by either acid or base. organicchemistrytutor.com Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards attack by a water molecule. quimicaorganica.org Subsequent deprotonation yields the hydrate. quimicaorganica.org In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. organicchemistrytutor.com

Hemiacetal and Acetal Formation: Alcohols add to aldehydes to form hemiacetals and subsequently acetals. libretexts.org This reaction is typically acid-catalyzed. libretexts.org The mechanism for hemiacetal formation is analogous to hydrate formation, with an alcohol molecule acting as the nucleophile. khanacademy.org The resulting hemiacetal can then react with a second molecule of alcohol under acidic conditions to form an acetal, with the elimination of a water molecule. libretexts.orgyoutube.com This process is reversible and can be controlled by the reaction conditions. youtube.com The formation of cyclic acetals is also possible if a diol is used. libretexts.org

Table 2: General Mechanisms of Nucleophilic Addition to Aldehydes

ReactionCatalystStep 1Step 2
Hydrate FormationAcidProtonation of C=O. quimicaorganica.orgNucleophilic attack by H₂O, then deprotonation. quimicaorganica.org
Hydrate FormationBaseNucleophilic attack by OH⁻. organicchemistrytutor.comProtonation of the alkoxide. organicchemistrytutor.com
Hemiacetal FormationAcidProtonation of C=O. libretexts.orgNucleophilic attack by ROH, then deprotonation. libretexts.org
Acetal FormationAcidProtonation of hemiacetal -OH, loss of H₂O to form an oxonium ion. libretexts.orgNucleophilic attack by ROH, then deprotonation. libretexts.org

Electrophilic and Radical Reactions (e.g., Halogenation of Aldehydes)

While nucleophilic addition is the dominant reaction pathway for aldehydes, electrophilic and radical reactions can also occur, particularly at the α-carbon.

Halogenation of Aldehydes: Aldehydes can be halogenated at the α-position in the presence of acid or base. pressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the aldehyde tautomerizes to its enol form. libretexts.org The enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). libretexts.org This reaction typically results in mono-halogenation because the introduced halogen is electron-withdrawing, which destabilizes the protonated carbonyl intermediate required for further enolization. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, an enolate is formed by deprotonation of the α-hydrogen. jove.com The enolate then attacks the halogen. jove.com This process is often difficult to stop at mono-substitution because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to rapid polyhalogenation. chemistrysteps.com

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of this compound would likely be dominated by the reactivity of the aldehyde group and the potential for the cyclohexyl ring to participate in or influence cyclization processes. Several key reaction types can be considered.

Intramolecular Aldol Reaction: The presence of α-hydrogens on the carbon adjacent to the aldehyde group makes an intramolecular aldol reaction a theoretical possibility if another carbonyl group were present in the molecule. However, in its current form, this compound cannot undergo a standard intramolecular aldol reaction. For such a reaction to occur, a second carbonyl functionality would need to be located at a suitable position within the molecule to allow for the formation of a stable 5- or 6-membered ring. youtube.comlibretexts.orgyoutube.comlibretexts.orgopenstax.org

Prins-Type Cyclization: If the molecule were to contain a site of unsaturation, such as a double bond, within the cyclohexyl ring or as a substituent, an acid-catalyzed intramolecular Prins-type cyclization could be envisioned. organic-chemistry.orgbeilstein-journals.orgwikipedia.orgutexas.edu This reaction involves the electrophilic addition of the protonated aldehyde to the double bond, followed by the capture of the resulting carbocation by a nucleophile. The formation of such products would be highly dependent on the specific reaction conditions and the stereochemistry of the starting material.

Ene Reaction: The intramolecular ene reaction is another pericyclic reaction that could be relevant if an appropriate ene and enophile are present. wikipedia.orgnih.govrsc.orgrsc.orgnih.gov In the context of this compound, this would again necessitate the presence of an unsaturated bond to act as the enophile for the aldehyde.

Photochemical Cyclization: Photochemical reactions, such as the Norrish-Yang cyclization, can lead to the formation of cyclic alcohols from aldehydes. nih.govmdpi.comdoaj.org This process involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical that can then cyclize. The feasibility of such a reaction for this compound would depend on the accessibility of γ-hydrogens and the photochemical stability of the molecule. The presence of a quaternary carbon at the 1-position of the cyclohexane ring could influence the stereochemical outcome of such cyclizations. nih.govrsc.org

Computational and Theoretical Analysis of Reaction Pathways

In the absence of experimental data, computational and theoretical chemistry would be an invaluable tool for predicting the most likely reaction pathways and understanding the underlying mechanisms for this compound.

Conformational Analysis: A crucial first step in any computational study would be a thorough conformational analysis of the molecule. researchgate.netacs.orgic.ac.ukijnc.irresearchgate.net The relative energies of different conformers of the 1-methylcyclohexyl group and the orientation of the acetaldehyde side chain would significantly impact the feasibility of any intramolecular reaction. The lowest energy conformers would be the most populated and therefore the most likely to undergo reaction.

Transition State Theory and Reaction Energetics: Using quantum mechanical methods like Density Functional Theory (DFT), it would be possible to model the potential energy surfaces for various intramolecular reactions. By locating the transition state structures and calculating their energies, the activation barriers for different pathways could be determined. This would allow for a comparison of the kinetic feasibility of reactions such as intramolecular aldol-type additions (if a second carbonyl were present), Prins-type cyclizations (with an unsaturated analog), and ene reactions.

Analysis of Reaction Mechanisms: Computational studies can provide detailed insights into the electronic structure and bonding changes that occur along a reaction coordinate. For instance, in a hypothetical Prins-type cyclization, calculations could elucidate the nature of the carbocationic intermediate and the stereochemical course of the reaction. Similarly, for a photochemical process, computational models could help to understand the properties of the excited state and the factors governing the competition between cyclization and other photochemical pathways.

While specific computational studies on this compound are not currently published, the application of these well-established theoretical methods would be essential to guide future experimental investigations into its reactivity.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 2-(1-methylcyclohexyl)acetaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular architecture.

¹H and ¹³C NMR for Assignment of Carbon Skeleton and Functional Groups

The ¹H and ¹³C NMR spectra of this compound provide the initial and most fundamental information about its structure. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of the carbon skeleton and the identification of the key functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methylene (B1212753) protons adjacent to the carbonyl group, the protons of the cyclohexyl ring, and the methyl group protons. The aldehyde proton (CHO) is characteristically found at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The methylene protons (CH₂) alpha to the aldehyde are expected to appear as a singlet or a multiplet, depending on the conformational rigidity, in the region of δ 2.2-2.5 ppm. The protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.0 and 1.8 ppm. The methyl group (CH₃) attached to the quaternary carbon of the cyclohexane (B81311) ring would appear as a sharp singlet around δ 0.9-1.2 ppm.

The ¹³C NMR spectrum , which is typically proton-decoupled, will display a single peak for each unique carbon atom. The most downfield signal will be that of the aldehyde carbonyl carbon, expected around δ 200-205 ppm. The quaternary carbon of the cyclohexyl ring, bonded to the methyl group and the acetaldehyde (B116499) moiety, would appear in the δ 30-40 ppm region. The carbons of the cyclohexyl ring are expected to resonate between δ 20 and 45 ppm, while the methyl carbon will have a characteristic chemical shift in the range of δ 20-30 ppm. The methylene carbon of the acetaldehyde group is anticipated around δ 50-60 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CHO9.6 - 9.8202 - 205
CH₂ (acetaldehyde)2.3 - 2.550 - 55
C (quaternary)-35 - 40
CH₂ (cyclohexyl)1.2 - 1.825 - 40
CH₃1.0 - 1.222 - 28

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons within the cyclohexyl ring, helping to trace the carbon-carbon bonds around the ring. However, it would not show a correlation to the isolated methyl group or the aldehyde proton if it is not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It is invaluable for definitively assigning the carbon signals based on their attached protons. For instance, the proton signal around δ 1.1 ppm would correlate with the methyl carbon signal around δ 25 ppm, and the complex multiplet of the cyclohexyl protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary carbon and the adjacent cyclohexyl carbons.

Correlations from the methylene protons of the acetaldehyde group to the quaternary carbon and the aldehyde carbonyl carbon.

Correlations from the aldehyde proton to the methylene carbon and the carbonyl carbon.

Dynamic NMR for Conformational Studies of the Cyclohexyl Ring

The cyclohexane ring is not static and undergoes a rapid "ring flip" between two chair conformations at room temperature. sdsu.edu In monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent. libretexts.org The substituent can occupy either an axial or an equatorial position, with the equatorial position being generally more stable to avoid steric strain from 1,3-diaxial interactions. lumenlearning.comyoutube.com

For this compound, the 1-methyl and the 1-acetaldehyde groups are substituents on the cyclohexane ring. Due to the steric bulk of the 1-methylcyclohexyl group, the molecule will predominantly exist in a conformation where the acetaldehyde group is in the more sterically favorable equatorial position.

Dynamic NMR spectroscopy , which involves acquiring NMR spectra at different temperatures, can be used to study this conformational equilibrium. At room temperature, the ring flip is fast on the NMR timescale, and the observed spectrum is an average of the two chair conformers. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons may broaden and then resolve into separate signals for each conformer. By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

Characteristic Vibrational Modes of the Aldehyde Carbonyl and Cyclohexyl Ring

Aldehyde Carbonyl (C=O) Stretch : The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration. For a saturated aliphatic aldehyde, this peak typically appears in the region of 1720-1740 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration. In the Raman spectrum, the C=O stretch is also observable, although it is generally weaker than in the IR spectrum.

Aldehydic C-H Stretch : Aldehydes exhibit a characteristic C-H stretching vibration for the proton attached to the carbonyl group. This usually appears as a pair of weak to medium bands in the IR spectrum, one around 2820 cm⁻¹ and another around 2720 cm⁻¹. spectroscopyonline.com The presence of these two bands is a strong indicator of an aldehyde functional group.

Cyclohexyl Ring Vibrations : The cyclohexane ring has a number of characteristic vibrational modes, including C-H stretching, C-C stretching, and various bending and rocking modes. ifo.lviv.ua The C-H stretching vibrations of the CH₂ groups in the ring typically appear in the 2850-2950 cm⁻¹ region. The C-C stretching and bending vibrations of the ring give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Predicted Characteristic Vibrational Frequencies for this compound:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique(s) Expected Intensity
Aldehyde C=O Stretch1720 - 1740IR, RamanStrong (IR), Medium (Raman)
Aldehydic C-H Stretch2810 - 2830 & 2710 - 2730IRWeak to Medium
Aliphatic C-H Stretch2850 - 2960IR, RamanStrong
CH₂ Bending (Scissoring)~1450IR, RamanMedium
C-C Stretch (Ring)800 - 1200IR, RamanMedium to Weak

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is a valuable tool for real-time reaction monitoring and for assessing the purity of the final product. frontiersin.org

Reaction Monitoring : The synthesis of this compound, for example, from the corresponding alcohol, 2-(1-methylcyclohexyl)ethanol, via oxidation, can be monitored using IR spectroscopy. The disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of the sharp, strong C=O stretching band of the aldehyde product (around 1725 cm⁻¹) would indicate the progress of the reaction. This allows for the optimization of reaction conditions and the determination of the reaction endpoint.

Purity Assessment : After synthesis and purification, IR and Raman spectroscopy can be used to assess the purity of this compound. The absence of characteristic peaks from starting materials (e.g., the O-H stretch of the alcohol) or byproducts would indicate a high degree of purity. The presence of unexpected bands could suggest the presence of impurities, which might then be identified by comparison with reference spectra. For instance, over-oxidation could lead to the formation of a carboxylic acid, which would be identifiable by a very broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch at a slightly different frequency (around 1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental formula, and provides structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion. The theoretical monoisotopic mass of this compound, derived from its chemical formula C9H16O, can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This experimental value, when compared to the theoretical mass, confirms the elemental formula.

PropertyValue
Chemical Formula C9H16O
Calculated Monoisotopic Mass 140.120115 Da
Instrumentation High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap)
Significance Confirms the elemental composition and distinguishes the compound from isomers with different formulas.

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Tandem mass spectrometry (MS/MS) is employed to probe the structure of the molecule. In an MS/MS experiment, the molecular ion ([M]+•) of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a roadmap of the molecule's connectivity.

For aldehydes, characteristic fragmentation patterns include α-cleavage and the loss of small neutral molecules. libretexts.orgmiamioh.edu The primary fragmentation pathways expected for this compound include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic hydrogen results in a stable acylium ion.

Loss of the formyl radical (M-29): Cleavage of the C-C bond adjacent to the carbonyl group leads to the loss of a CHO radical. libretexts.org

McLafferty Rearrangement: While less common for this specific structure due to the ring, it is a characteristic fragmentation for aldehydes with available gamma-hydrogens.

Cleavage of the cyclohexyl ring: Fragmentation can also be initiated by the cleavage of bonds within the methylcyclohexyl moiety.

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral LossFragmentation Pathway
140[C9H15O]+139Hα-cleavage (loss of aldehydic H)
140[C8H15]+111CHOα-cleavage (loss of formyl radical) libretexts.org
140[C7H12O]+•112C2H4Ring fragmentation
140[C6H11]+83C3H5OCleavage at the ring-side chain bond

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Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis light is restricted to molecules containing chromophores.

The sole chromophore in this compound is the carbonyl group (C=O) of the aldehyde function. Aldehydes and ketones typically display a weak absorption band in their UV-Vis spectrum corresponding to the n→π* (n-to-pi-star) electronic transition of the carbonyl group. researchgate.net This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital.

ChromophoreElectronic TransitionTypical λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent Effects
Carbonyl (C=O)n→π*270 - 300Low (< 100)Hypsochromic shift (blue shift) in polar solvents

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The low intensity of this absorption is because the transition is electronically forbidden. The position of the absorption maximum (λmax) can be influenced by the solvent, typically showing a blue shift (to shorter wavelength) as solvent polarity increases.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. However, this technique requires the sample to be in a well-ordered crystalline form. As this compound is a liquid at or near room temperature, it cannot be analyzed directly.

To overcome this limitation, the aldehyde can be converted into a solid, crystalline derivative. The reaction of the aldehyde with specific reagents produces a stable solid whose crystal structure can be determined by X-ray diffraction. This analysis reveals the precise bond lengths, bond angles, and stereochemistry of the derivative, which directly correlates to the structure of the original aldehyde.

Common derivatizing agents for aldehydes include:

2,4-Dinitrophenylhydrazine (B122626): Forms a crystalline 2,4-dinitrophenylhydrazone (a colored solid).

Semicarbazide: Forms a crystalline semicarbazone.

Hydroxylamine (B1172632): Forms a crystalline oxime.

The crystallographic data obtained from such a derivative would provide unequivocal proof of the compound's structure, including the confirmation of the 1-methylcyclohexyl substituent and the acetaldehyde side chain. researchgate.net This method is particularly valuable for establishing the absolute stereochemistry if chiral centers are present and a chiral derivatizing agent is used.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de It is widely used to study the electronic structure and properties of organic molecules.

Geometry optimization using DFT methods is a fundamental step in computational analysis. For 2-(1-methylcyclohexyl)acetaldehyde, this process involves finding the lowest energy arrangement of its atoms, which corresponds to the most stable three-dimensional structure. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G**. researchgate.net The optimization process starts with an initial guess of the structure and iteratively adjusts atomic positions to minimize the total electronic energy. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be analyzed. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These analyses help in understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Acetaldehyde (B116499) Structure This table illustrates typical data obtained from a DFT geometry optimization. The values are based on general findings for acetaldehyde and serve as an example.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthThe distance between the carbon and oxygen atoms of the carbonyl group.~1.21 Å
C-C Bond LengthThe distance between the alpha-carbon and the carbonyl carbon.~1.51 Å
O-C-C Bond AngleThe angle formed by the carbonyl oxygen, carbonyl carbon, and alpha-carbon.~124°
Dihedral AngleThe torsional angle defining the conformation of the side chain relative to the ring.Varies

DFT calculations are instrumental in elucidating reaction mechanisms by locating transition states—the high-energy structures that connect reactants and products. For reactions involving this compound, such as acetal (B89532) formation, DFT can map out the entire reaction pathway. youtube.com

The mechanism for acid-catalyzed acetal formation generally proceeds through several key steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate known as a hemiacetal. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original hydroxyl group. youtube.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxycarbenium ion. youtube.com

Second Nucleophilic Attack: A second alcohol molecule attacks the oxycarbenium ion. youtube.com

Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the final acetal product. youtube.com

DFT is a reliable method for predicting spectroscopic properties, which is crucial for structure verification. nih.gov By calculating the magnetic shielding tensors of atomic nuclei in the optimized molecular structure, one can predict NMR chemical shifts (¹H and ¹³C). nih.govbris.ac.uk These predicted shifts can then be compared with experimental data to confirm the molecular structure. The accuracy of DFT-based NMR predictions can be quite high, with reported mean absolute errors (MAE) for ¹H shifts often below 0.20 ppm. nih.gov

Similarly, the calculation of vibrational frequencies (corresponding to peaks in an infrared spectrum) can be performed. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the energies of all vibrational modes. researchgate.net A comparison of the calculated vibrational frequencies with experimental IR spectra serves as another layer of structural confirmation. researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table demonstrates how predicted NMR data is compared with experimental results. The values are hypothetical for this compound.

Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
Aldehyde (-CHO)9.759.78-0.03
Methylene (B1212753) (-CH₂-CHO)2.282.31-0.03
Cyclohexyl (axial)1.20 - 1.451.25 - 1.50-
Cyclohexyl (equatorial)1.55 - 1.801.60 - 1.85-
Methyl (-CH₃)0.950.98-0.03

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are available for studying molecular systems. rsc.org

Ab initio methods , which derive from first principles without extensive parameterization, offer a systematic way to approach the exact solution of the Schrödinger equation. nih.gov Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide very high accuracy, especially for small molecules. nih.gov However, their high computational cost often limits their application to larger molecules like this compound, though they can be used for benchmarking results from less expensive methods. nih.gov

Semi-empirical methods (like AM1, PM3, or PM7) simplify the underlying quantum mechanical equations and use parameters derived from experimental data to compensate for the approximations. mpg.deresearchgate.net These methods are significantly faster than DFT or ab initio calculations, making them suitable for preliminary analysis of very large molecules or for high-throughput screening. researchgate.net While less accurate, they can provide valuable qualitative insights and good initial geometries for more rigorous calculations. mpg.de

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

For a flexible molecule containing a cyclohexane (B81311) ring, understanding its conformational landscape is crucial. The 1-methylcyclohexyl group can exist in various chair and boat conformations, and the side chain can rotate freely.

Molecular Mechanics (MM) methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are extremely fast and ideal for exploring the vast conformational space of flexible molecules to identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time. illinois.edu An MD simulation provides a trajectory of how the molecule's structure evolves, allowing for the exploration of its dynamic behavior and the relative populations of different conformers at a given temperature. This is essential for obtaining a realistic, averaged picture of the molecule's structure and properties in solution.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.net For analogues of this compound, a QSAR model could be developed to predict a property like odor intensity, receptor binding affinity, or metabolic stability.

The process involves:

Assembling a Dataset: A series of analogues with known activity data is collected.

Calculating Descriptors: For each analogue, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested using techniques like cross-validation. researchgate.net

Such a model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of molecules with desired properties.

Table 3: Example of a QSAR Data Table for Analogues of this compound This table is a hypothetical representation of data used in a QSAR study.

Compound NameStructure ModificationLogPMolar Refractivity (MR)Dipole Moment (Debye)Observed Activity (pIC₅₀)
This compound-2.845.22.75.2
2-(1-ethylcyclohexyl)acetaldehydeMethyl -> Ethyl3.249.82.75.4
2-(cyclohexyl)acetaldehydeNo methyl group2.340.62.64.8
2-(1-methyl-4-oxocyclohexyl)acetaldehydeC=O at C41.548.03.54.5

Lack of Specific Research Data Precludes Detailed Chemometric Analysis of this compound

A thorough investigation into the scientific literature and chemical databases has revealed a significant scarcity of specific research focusing on the chemometric analysis of spectroscopic data for the compound This compound . While general principles of computational chemistry and the spectroscopic characteristics of aldehydes are well-documented, detailed studies applying chemometric methods to this particular compound are not publicly available.

Chemometric approaches, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for interpreting complex spectral data. nih.govnih.gov These methods are widely used in various fields, including food science and pharmaceutical analysis, to extract meaningful information from spectroscopic measurements like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. illinois.edunih.gov For instance, chemometrics can be employed to build predictive models for the quantification of specific components in a mixture or to classify samples based on their spectral fingerprints. nih.gov

The typical infrared spectrum of a saturated aldehyde, such as what would be expected for this compound, exhibits a characteristic strong C=O stretching absorption band in the region of 1730 cm⁻¹. pressbooks.publibretexts.orgspectroscopyonline.com Additionally, two distinctive C-H stretching absorptions for the aldehydic proton are expected to appear around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.publibretexts.org In ¹H NMR spectroscopy, the aldehydic proton is highly deshielded and typically appears in the downfield region of 9-10 ppm. libretexts.org The protons on the carbon atom adjacent to the carbonyl group usually resonate in the 2.0-2.5 ppm range. libretexts.org In ¹³C NMR, the carbonyl carbon of an aldehyde gives a characteristic signal in the 190-215 ppm range. libretexts.org

Despite the well-established theoretical basis for the spectroscopic analysis of aldehydes, the application of advanced chemometric techniques requires extensive datasets from multiple samples of this compound under varying conditions. This type of detailed research, which would be necessary to generate informative data tables and discuss specific research findings as requested, does not appear to have been published. The absence of such dedicated studies prevents a meaningful discussion and the creation of data tables focused solely on the chemometric interpretation of this compound's spectroscopic data.

While general concepts of chemometrics and aldehyde spectroscopy can be discussed, the core requirement to focus exclusively on detailed research findings for this compound cannot be met due to the lack of available specific data.

Application As a Synthetic Building Block and Derivatization Strategies

Precursor in Natural Product Synthesis and Medicinal Chemistry Scaffolds

While specific examples of the direct incorporation of 2-(1-methylcyclohexyl)acetaldehyde into complex natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The substituted cyclohexane (B81311) ring coupled with a two-carbon side chain is a common feature in terpenoids and other secondary metabolites. Synthetic strategies often rely on building blocks like this compound to construct these larger, more intricate structures.

In medicinal chemistry, the design of novel molecular scaffolds is crucial for the development of new therapeutic agents. nih.gov The 1-methylcyclohexyl moiety can serve as a lipophilic group, which can be important for modulating a drug's pharmacokinetic properties. The aldehyde functionality provides a handle for introducing a wide range of other chemical groups, allowing for the systematic exploration of structure-activity relationships. The ability to create diverse libraries of compounds from a common precursor is a key strategy in modern drug discovery. nih.gov

Formation of Higher-Order Aldehyde Derivatives

The aldehyde group in this compound is a key site for synthetic elaboration, allowing for the construction of more complex molecules through the formation of enamines, imines, and various olefination products.

Enamines and Imines as Synthetic Intermediates

The reaction of this compound with secondary amines, such as pyrrolidine, piperidine, or morpholine, under acid catalysis leads to the formation of enamines. nrochemistry.comchemistrysteps.com These enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon, which allows for facile alkylation and acylation reactions. nrochemistry.comwikipedia.org The Stork enamine synthesis provides a powerful method for carbon-carbon bond formation under relatively mild conditions. nrochemistry.comchemistrysteps.comwikipedia.org The resulting iminium ion intermediate is then hydrolyzed to yield the corresponding α-substituted aldehyde or ketone. chemistrysteps.com

Similarly, reaction with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comrsc.orglumenlearning.comyoutube.com Imine formation is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comrsc.orglumenlearning.comyoutube.com Imines are versatile intermediates in their own right, participating in reactions such as reductions to form secondary amines, and cycloadditions. nih.gov The formation of imines is a cornerstone of dynamic covalent chemistry, where the reversibility of the reaction allows for the thermodynamically most stable products to be formed. rsc.org

Table 1: Common Amines for Enamine and Imine Formation

Amine TypeExampleProduct with this compound
Secondary AminePyrrolidineEnamine
Secondary AminePiperidineEnamine
Secondary AmineMorpholineEnamine
Primary AmineMethylamineImine (Schiff Base)
Primary AmineAnilineImine (Schiff Base)

Wittig and Related Olefination Products

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes with a high degree of control over the location of the double bond. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchem-station.comorganicchemistrytutor.com In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to form a substituted alkene. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganicchemistrytutor.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A closely related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgyoutube.comyoutube.com This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org The HWE reaction typically shows a strong preference for the formation of the (E)-alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus YlidePhosphonate Carbanion
Byproduct Triphenylphosphine oxideWater-soluble phosphate ester
Stereoselectivity Dependent on ylide stabilityGenerally favors (E)-alkenes. nrochemistry.comwikipedia.org
Reactivity of Reagent Less nucleophilicMore nucleophilic. wikipedia.org

Protective Group Chemistry Involving Aldehyde Functional Group

In multi-step organic syntheses, it is often necessary to temporarily "protect" a reactive functional group, such as the aldehyde in this compound, to prevent it from undergoing undesired reactions. libretexts.orgchemistrysteps.compressbooks.pubjove.com A good protecting group must be easy to introduce, stable to the conditions of subsequent reactions, and easy to remove when its protective function is no longer needed. pressbooks.pub

For aldehydes, one of the most common and effective protecting groups is the acetal (B89532), particularly a cyclic acetal formed by the reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions. chemistrysteps.compressbooks.pub Acetals are stable to a wide range of nucleophiles and basic conditions but can be readily deprotected by treatment with aqueous acid to regenerate the aldehyde. libretexts.orgchemistrysteps.com Thioacetals, formed from the reaction with thiols, are also effective protecting groups and are particularly stable to acidic conditions. jove.com

Derivatization for Analytical Quantification and Characterization

The aldehyde functionality of this compound can be exploited for its detection and quantification through derivatization. This is particularly useful in analytical techniques like chromatography, where the resulting derivatives may have improved detection properties.

Hydrazone and Oxime Formation

Aldehydes readily react with hydrazine (B178648) derivatives to form stable hydrazones. A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.comscioninstruments.comnih.govnih.govresearchgate.net The resulting 2,4-dinitrophenylhydrazone is a highly colored, crystalline solid that can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. hitachi-hightech.comscioninstruments.comnih.gov This method is widely used for the analysis of carbonyl compounds in various matrices. researchgate.net

Similarly, aldehydes react with hydroxylamine (B1172632) to form oximes. For analytical purposes, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used derivatizing agent. nih.govsigmaaldrich.comresearchgate.net The resulting PFBHA-oximes are highly electron-capturing and can be analyzed with high sensitivity using Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.comresearchgate.net

Table 3: Common Derivatizing Reagents for Aldehyde Analysis

ReagentDerivativeAnalytical Technique
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneHPLC-UV. hitachi-hightech.comscioninstruments.com
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)PFBHA-oximeGC-ECD, GC-MS. nih.govsigmaaldrich.com

Chromatographic Derivatization Techniques (e.g., DNPH derivatives)

The analysis of this compound, like many other aldehydes, presents challenges for direct detection using certain analytical techniques, such as high-performance liquid chromatography (HPLC) with UV detection, due to the weak UV absorbance of the aldehyde functional group. hitachi-hightech.com To overcome this limitation and enhance detection sensitivity, derivatization techniques are commonly employed. One of the most widespread and effective methods involves the use of 2,4-dinitrophenylhydrazine (DNPH). nih.govfishersci.com

The underlying principle of this technique is the chemical reaction between the carbonyl group of the aldehyde and DNPH in an acidic environment. This reaction results in the formation of a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative. nih.govresearchgate.net This derivative possesses a strong chromophore, the dinitrophenyl group, which absorbs UV light intensely at a specific wavelength, typically around 360 nm, making it highly suitable for UV detection in HPLC. hitachi-hightech.comfishersci.comwaters.com This derivatization step effectively converts the poorly-detecting aldehyde into a derivative with excellent chromatographic and detection properties.

The general procedure for analyzing volatile aldehydes like this compound in a sample, such as ambient air, involves drawing the sample through a solid-phase extraction (SPE) cartridge coated with DNPH. scioninstruments.comauroraprosci.com The aldehyde is trapped on the cartridge and simultaneously derivatized. Subsequently, the DNPH-hydrazone derivative is eluted from the cartridge with a suitable solvent, typically acetonitrile (B52724), and the resulting solution is then analyzed by HPLC. hitachi-hightech.comscioninstruments.com

The separation of the derivatized aldehydes is typically achieved using reversed-phase HPLC columns, such as a C18 column. hitachi-hightech.comscioninstruments.com A mobile phase consisting of a mixture of acetonitrile and water is commonly used, often in a gradient mode, to achieve optimal separation of different aldehyde derivatives in a mixture. waters.com

It is important to note that the reaction between an aldehyde and DNPH can result in the formation of E and Z stereoisomers due to the C=N double bond in the hydrazone. nih.gov While the E-isomer is generally the major product, the presence of both isomers can potentially lead to peak splitting or broadening in the chromatogram, which could complicate quantification. To address this, methods have been developed to convert both isomers into a single, reduced form, thereby simplifying the analysis. nih.gov

The use of DNPH derivatization followed by HPLC analysis is a well-established and robust method, forming the basis of several standard environmental monitoring protocols for aldehydes. fishersci.comwaters.com The high sensitivity and specificity of this technique allow for the accurate quantification of aldehydes at trace levels. fishersci.com For enhanced identification of unknown aldehyde derivatives, HPLC can be coupled with mass spectrometry (MS), providing molecular mass and fragmentation data for structural elucidation. nih.govnih.gov

Table 1: Key Aspects of DNPH Derivatization for Aldehyde Analysis

FeatureDescription
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Reaction Nucleophilic addition of DNPH to the carbonyl group of the aldehyde, forming a 2,4-dinitrophenylhydrazone. nih.gov
Detection Wavelength Typically around 360 nm for the DNPH-hydrazone derivative. hitachi-hightech.comfishersci.com
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). hitachi-hightech.comscioninstruments.com
Chromatography Mode Reversed-phase, commonly with a C18 column. hitachi-hightech.comscioninstruments.com
Mobile Phase Typically a mixture of acetonitrile and water. hitachi-hightech.comwaters.com
Key Advantage Significantly enhances the detection sensitivity of aldehydes. hitachi-hightech.com

Catalytic and Green Chemistry Aspects in 2 1 Methylcyclohexyl Acetaldehyde Research

Heterogeneous and Homogeneous Catalysis for Synthesis and Transformation

While specific literature detailing the use of rhodium, copper, palladium, and nickel catalysts exclusively for 2-(1-methylcyclohexyl)acetaldehyde is limited, their roles in analogous transformations are well-established. The synthesis of structurally similar compounds, such as other alkyl cyclohexyl acetaldehydes, often involves key steps where these metals are crucial.

A plausible synthetic route to compounds like this compound involves the hydrogenation of an unsaturated precursor or the oxidation/dehydrogenation of the corresponding alcohol, 2-(1-methylcyclohexyl)ethanol.

Palladium (Pd): Palladium catalysts are frequently employed for hydrogenation reactions. For instance, in the synthesis of related structures like 2-[4-tert-pentyl)cyclohexyl]acetaldehyde, a catalytic hydrogenation step is used to saturate an unsaturated ester intermediate. google.com Similarly, Pd catalysts are integral to C-H activation and cascade reactions, which could offer novel routes to functionalized quinolines and other complex structures from simpler precursors. rsc.orgnih.gov

Nickel (Ni): Nickel catalysts, particularly Raney nickel, are a cost-effective alternative for hydrogenation processes.

Copper (Cu) & Rhodium (Rh): These metals are known to catalyze a variety of organic transformations. For example, in the direct synthesis of compounds from CO and H2, bimetallic catalysts such as Ru-Co are used, highlighting the potential for multi-metal systems in producing oxygenated compounds. nih.gov While not directly applied to the target molecule, their utility in carbonylation and related processes suggests potential applications.

A general synthesis for a related compound, 2-methylcyclohexyl acetate, involves the hydrogenation of o-cresol (B1677501) using a hydrogenation catalyst, followed by esterification. google.com This underscores the industrial relevance of catalytic hydrogenation in producing substituted cyclohexane (B81311) derivatives.

Catalyst TypePotential Application in SynthesisReaction Type
Palladium (Pd) Saturation of C=C bondsHydrogenation
Nickel (Ni) Saturation of C=C bondsHydrogenation
Copper (Cu) Oxidation of alcoholsOxidation
Rhodium (Rh) Hydroformylation of alkenesCarbonyl-group synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green alternative to metal-based catalysts. nih.gov These small organic molecules can catalyze a wide array of reactions with high enantioselectivity. For aldehyde transformations, aminocatalysis, involving catalysts like proline and its derivatives, is particularly relevant. youtube.com

Organocatalysts function by forming transient covalent bonds with substrates, for example, creating nucleophilic enamines or electrophilic iminium ions from aldehydes. youtube.com This activation allows for reactions such as aldol (B89426) additions, Michael additions, and cycloadditions under mild conditions. nih.govmdpi.com

While specific organocatalytic syntheses of this compound are not prominently documented, the general applicability is clear. For instance, an asymmetric direct crossed-aldol reaction of acetaldehyde (B116499) can be achieved in aqueous media using a diarylprolinol-based catalyst, yielding products with high enantioselectivity. nih.gov Such methodologies could theoretically be adapted for the synthesis or functionalization of this compound. The combination of organocatalysts with other catalytic species, such as transition metals or other organocatalysts, represents a frontier in developing highly efficient and selective reactions. mdpi.com

Sustainable Synthesis Methodologies

Green chemistry principles are central to modern synthetic design, emphasizing the reduction of environmental impact. Key metrics include atom economy, the use of green solvents, and the ability to recycle catalysts. nih.govwhiterose.ac.uk

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgskpharmteco.com An ideal reaction has a 100% atom economy. wikipedia.orgjocpr.com

A potential synthesis for a related compound, 4-alkyl cyclohexyl acetaldehyde, involves a two-step sequence starting from 4-alkyl cyclohexanone (B45756): a Wittig reaction with methoxymethyltriphenylphosphine chloride followed by hydrolysis of the resulting enol ether. google.com

Illustrative Atom Economy Calculation (Wittig/Hydrolysis Route):

Step 1 (Wittig Reaction): 4-alkyl cyclohexanone + (CH₃OCH₂)P(C₆H₅)₃Cl + Base → 4-alkyl-(methoxymethylene)cyclohexane + (C₆H₅)₃PO + Base·HCl

Step 2 (Hydrolysis): 4-alkyl-(methoxymethylene)cyclohexane + H₂O → 4-alkyl cyclohexyl acetaldehyde + CH₃OH

In this sequence, triphenylphosphine (B44618) oxide and a salt are generated as significant byproducts in the first step, and methanol (B129727) is a byproduct of the second. This results in a relatively low atom economy, a common issue with Wittig reactions. wikipedia.org Designing syntheses that involve addition or rearrangement reactions, which have inherently high atom economies, is a key goal of green chemistry. nih.gov

The choice of solvent is also critical. Many syntheses described in patents utilize solvents like tetrahydrofuran (B95107) (THF). google.com While effective, the push towards greener solvents encourages the exploration of alternatives such as water, ethanol, or bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) where feasible. whiterose.ac.ukgoogle.com

Green Chemistry MetricDescriptionRelevance to Synthesis
Atom Economy Measures the percentage of reactant atoms in the final product. researchgate.netAddition and rearrangement reactions are preferred over substitutions or eliminations which generate stoichiometric byproducts. nih.govwikipedia.org
Green Solvents Use of environmentally benign solvents (e.g., water, ethanol) or reduction in solvent use.Reduces volatile organic compound (VOC) emissions and process hazards.

The ability to recover and reuse a catalyst is crucial for both economic viability and environmental sustainability. Heterogeneous catalysts are generally easier to recycle, as they can be separated from the reaction mixture by simple filtration. google.com

For homogeneous catalysts, strategies such as immobilization on a solid support can facilitate recycling. For example, N-heterocyclic carbene (NHC) catalysts, which are a type of organocatalyst, have been immobilized on polymer resins. d-nb.infonih.gov This allows them to be used in continuous flow reactors and recycled in batch processes, although catalyst deactivation can occur over time. d-nb.infonih.gov Improving the robustness and lifetime of such immobilized catalysts is an active area of research.

Photochemical and Electrochemical Approaches for Aldehyde Transformations

Photochemical and electrochemical methods represent innovative green chemistry tools for driving organic reactions. These techniques use light or electricity, respectively, as "traceless" reagents, often allowing for unique transformations under mild conditions.

While specific research detailing the photochemical or electrochemical transformation of this compound is not widely available, the potential of these methods for aldehyde chemistry is recognized. For example, photocatalysis is used in the asymmetric synthesis of other chiral molecules. nih.gov The Tishchenko reaction, which dimerizes aldehydes to form esters, can be catalyzed by iridium complexes in what is effectively a redox-neutral process, and enantioselective versions are being developed. nih.gov Such strategies, which rely on catalytic cycles of oxidation and reduction, could potentially be adapted for photochemical or electrochemical applications to transform aldehydes like this compound into other valuable compounds.

Q & A

Q. Methodological Guidance

  • NMR : 1^1H NMR detects aldehyde protons (~9.8–10.2 ppm) and cyclohexyl methyl groups (1.0–1.5 ppm). 13^13C NMR confirms carbonyl carbons (~200 ppm) and quaternary cyclohexyl carbons.
  • IR : Strong C=O stretch (~1720 cm1^{-1}) and C-H bending from the cyclohexyl group (~1450 cm1^{-1}).
  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve aldehyde degradation products. Retention indices and EI-MS fragmentation patterns (m/z 154 [M+^+]) aid identification .

What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Q. Biological Activity Exploration

  • Receptor assays : Screen for GABAA_A or NMDA receptor modulation via radioligand binding (e.g., 3^3H-muscimol displacement).
  • Enzyme inhibition : Test acetylcholinesterase (AChE) activity using Ellman’s method, comparing IC50_{50} values to donepezil .
  • Cytotoxicity : Use SH-SY5Y neuronal cells with MTT assays, controlling for aldehyde-induced oxidative stress via ROS probes (e.g., DCFH-DA) .

How can computational chemistry predict the metabolic pathways of this compound?

Q. Advanced Mechanistic Study

  • Docking simulations : Predict CYP450 oxidation sites (e.g., CYP2E1) using AutoDock Vina. The methylcyclohexyl group likely directs oxidation to the cyclohexyl ring, forming epoxides or hydroxylated metabolites.
  • MD simulations : Assess aldehyde dehydrogenase (ALDH) interactions; the steric bulk may slow conversion to carboxylic acid derivatives.
  • In silico toxicity : Use Derek Nexus to flag potential genotoxicity from reactive intermediates .

What strategies mitigate side reactions during derivatization of this compound?

Q. Experimental Design

  • Protection of aldehyde : Temporarily convert to acetals (e.g., with ethylene glycol) to prevent polymerization during nucleophilic additions.
  • Low-temperature conditions : Perform reactions at −78°C (dry ice/acetone) to suppress aldol condensation.
  • Catalytic control : Use Lewis acids (e.g., BF3_3·OEt2_2) to steer selectivity in Grignard or Wittig reactions .

How does solvent polarity impact the stability of this compound in storage?

Q. Stability Analysis

  • Nonpolar solvents : Store in hexane or DCM to reduce hydration (gem-diol formation).
  • Acidic additives : Add 0.1% TFA to protonate the aldehyde, slowing oxidation.
  • Lyophilization : For long-term storage, lyophilize as a Schiff base (e.g., with aniline) and reconstitute in anhydrous solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.